

Application Notes and Protocols for C105SR: An Investigational Mitoprotective Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C105SR

Cat. No.: B12386182

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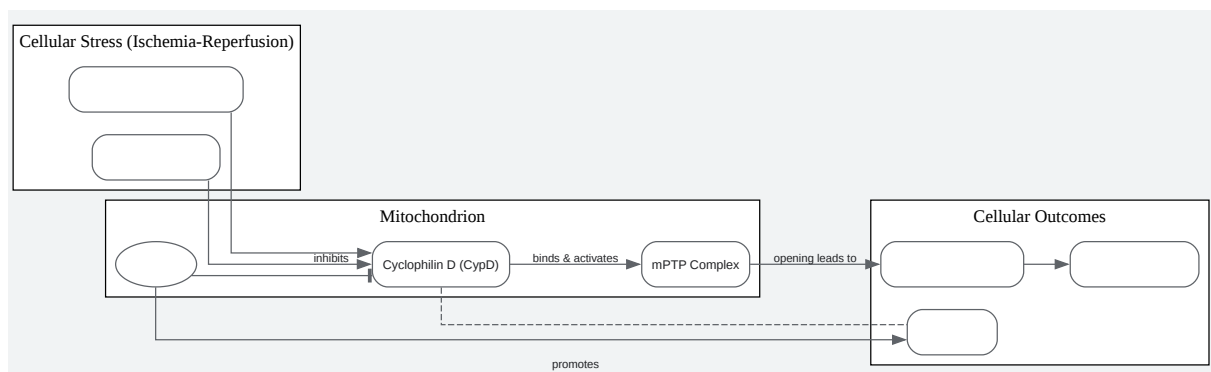
For Researchers, Scientists, and Drug Development Professionals

Introduction

C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).^{[1][2]} By inhibiting CypD, **C105SR** prevents the opening of the mPTP, a critical event in cell death pathways associated with ischemia-reperfusion injury (IRI).^{[1][2]} These application notes provide a comprehensive overview of the in vitro experimental protocols to evaluate the efficacy and mechanism of action of **C105SR**, particularly in the context of cellular protection against hypoxia/reoxygenation-induced injury.

Mechanism of Action

C105SR exerts its cytoprotective effects by directly targeting cyclophilin D, a peptidyl-prolyl isomerase located in the mitochondrial matrix. Under conditions of cellular stress, such as those occurring during ischemia-reperfusion, elevated intracellular calcium and reactive oxygen species (ROS) trigger the binding of CypD to components of the mPTP complex. This interaction promotes a conformational change that leads to the opening of the pore, disrupting the mitochondrial membrane potential, causing mitochondrial swelling, and ultimately leading to necrotic cell death. **C105SR** prevents these detrimental effects by inhibiting the enzymatic activity of CypD, thereby preserving mitochondrial integrity and enhancing cell survival.^{[1][2]}



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Caption: C105SR Signaling Pathway.

Quantitative Data Summary

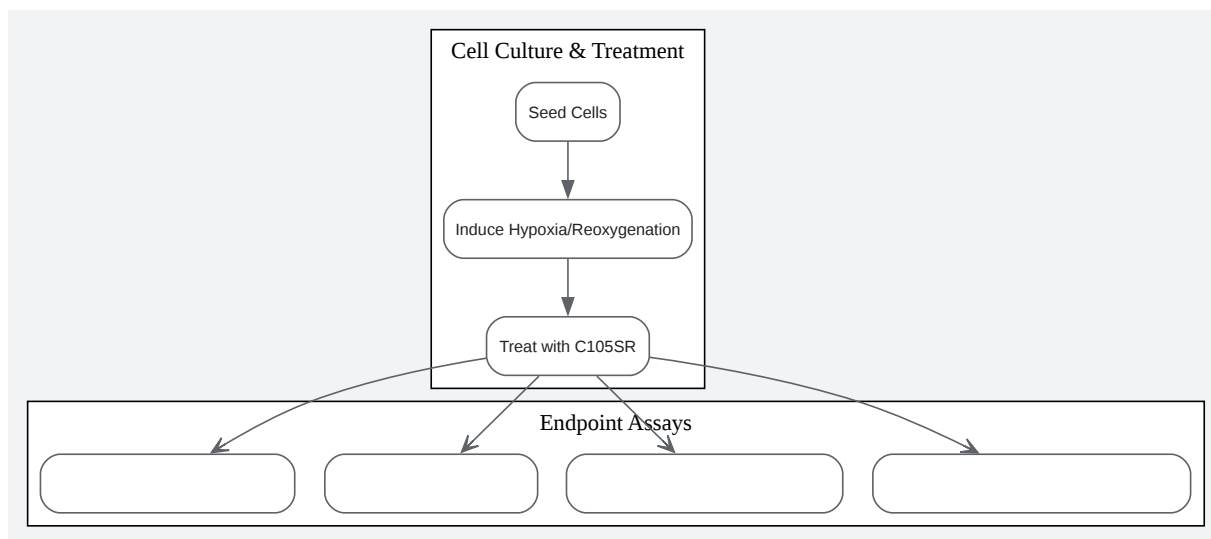
The following tables summarize the key quantitative data for **C105SR** in various in vitro assays.

| Assay | Endpoint | C105SR Activity | Reference Compound |
|---|------------------------|--|--------------------|
| CypD PPIase Activity | IC50 | Potent Inhibition (Specific value not reported) | - |
| Ca2+-induced Mitochondrial Swelling | IC50 | 0.009 ± 0.001 µM | - |
| LDH Release (Hypoxia/Reoxygenation) | % Inhibition at 0.5 µM | ~75% | - |
| Cell Viability (Hypoxia/Reoxygenation) | % Increase at 0.5 µM | ~75% | - |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the efficacy of **C105SR** are provided below.

Experimental Workflow Overview



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Caption: In Vitro Experimental Workflow.

Cyclophilin D Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Assay

Objective: To determine the direct inhibitory effect of **C105SR** on the enzymatic activity of CypD.

Methodology:

- The assay is based on a chymotrypsin-coupled method where the isomerization of a tetrapeptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide) by CypD is measured.
- In the presence of chymotrypsin, the trans-isomer of the substrate is cleaved, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm.
- Recombinant human CypD is incubated with varying concentrations of **C105SR**.

- The reaction is initiated by the addition of the substrate and chymotrypsin.
- The rate of p-nitroaniline release is monitored over time.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the **C105SR** concentration.

Mitochondrial Swelling Assay

Objective: To assess the ability of **C105SR** to inhibit mPTP opening in isolated mitochondria.

Methodology:

- Isolate mitochondria from a relevant tissue source (e.g., liver) using differential centrifugation.
- Resuspend the mitochondrial pellet in a swelling buffer.
- Incubate the isolated mitochondria with different concentrations of **C105SR**.
- Induce mPTP opening by adding a calcium solution.
- Monitor mitochondrial swelling by measuring the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume.
- Calculate the IC50 value based on the inhibition of the swelling rate at different **C105SR** concentrations.

Calcein/Cobalt Assay for mPTP Opening in Cells

Objective: To measure mPTP opening in intact cells subjected to hypoxia/reoxygenation.

Methodology:

- Seed cells in a suitable culture plate.
- Load the cells with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria.

- Add cobalt chloride (CoCl_2) to the medium. Co^{2+} quenches the fluorescence of calcein in the cytoplasm but cannot enter intact mitochondria.
- Induce hypoxia by placing the cells in a low-oxygen environment (e.g., 1% O_2), followed by reoxygenation.
- Treat the cells with **C105SR** before or during the hypoxia/reoxygenation period.
- Opening of the mPTP allows Co^{2+} to enter the mitochondria and quench the mitochondrial calcein fluorescence.
- Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence indicates mPTP opening.

Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify cell death (necrosis) by measuring the release of LDH from damaged cells.

Methodology:

- Culture cells in a 96-well plate.
- Subject the cells to hypoxia/reoxygenation in the presence or absence of **C105SR**.
- After the treatment period, collect the cell culture supernatant.
- Use a commercially available LDH cytotoxicity assay kit.
- In a separate plate, mix the supernatant with the assay reagents according to the manufacturer's instructions.
- The reaction measures the conversion of a substrate to a colored product by the released LDH.
- Measure the absorbance at the recommended wavelength (e.g., 490 nm).

- Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Propidium Iodide (PI) Staining for Cell Death Visualization

Objective: To visualize and quantify dead cells with compromised plasma membranes.

Methodology:

- Plate cells on coverslips or in a multi-well plate.
- Induce hypoxia/reoxygenation and treat with **C105SR**.
- Add propidium iodide (PI) to the culture medium. PI is a fluorescent dye that can only enter cells with a damaged cell membrane.
- Incubate for a short period.
- Wash the cells to remove unbound dye.
- Visualize the cells using a fluorescence microscope. PI-positive cells (displaying red fluorescence) are considered dead.
- Quantify the percentage of PI-positive cells relative to the total number of cells (e.g., counterstained with a nuclear dye like Hoechst 33342).

Cell Viability Assay (e.g., MTT or Resazurin)

Objective: To assess the overall protective effect of **C105SR** on cell viability.

Methodology:

- Seed cells in a 96-well plate.
- Expose the cells to hypoxia/reoxygenation with or without **C105SR** treatment.

- After treatment, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to the wells.
- Metabolically active cells will reduce the reagent to a colored formazan (MTT) or a fluorescent product (resorufin from resazurin).
- After an incubation period, measure the absorbance or fluorescence at the appropriate wavelength.
- Calculate cell viability as a percentage relative to the untreated control cells.
- Determine the EC50 value by plotting cell viability against the logarithm of **C105SR** concentration.

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References

- 1. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia-reperfusion injury via mitoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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